2-Benzyl-4-chloroaniline

Catalog No.
S14480463
CAS No.
40545-76-4
M.F
C13H12ClN
M. Wt
217.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Benzyl-4-chloroaniline

CAS Number

40545-76-4

Product Name

2-Benzyl-4-chloroaniline

IUPAC Name

2-benzyl-4-chloroaniline

Molecular Formula

C13H12ClN

Molecular Weight

217.69 g/mol

InChI

InChI=1S/C13H12ClN/c14-12-6-7-13(15)11(9-12)8-10-4-2-1-3-5-10/h1-7,9H,8,15H2

InChI Key

VLRWWADMWHAHFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C=CC(=C2)Cl)N

2-Benzyl-4-chloroaniline is an organic compound characterized by the molecular formula C13H12ClN. It is a derivative of aniline, where a benzyl group is attached to the nitrogen atom, and a chlorine atom is substituted at the para position of the aromatic ring. This compound is notable for its potential applications in organic synthesis, pharmaceuticals, and as an intermediate in various chemical processes.

  • Oxidation: The compound can be oxidized to yield nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: The imine functionality can be reduced to generate the corresponding amine using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions: The chlorine atom on the aromatic ring can undergo nucleophilic substitution, allowing for the introduction of various nucleophiles, such as sodium methoxide or potassium tert-butoxide.

Research indicates that 2-Benzyl-4-chloroaniline exhibits significant biological activity. It has been investigated for its potential antimicrobial properties and anticancer effects. The presence of the chlorine substituent and the benzyl group may enhance its interaction with biological targets, making it a candidate for further pharmacological studies .

The synthesis of 2-Benzyl-4-chloroaniline typically involves a condensation reaction between 4-chloroaniline and benzaldehyde. The process generally requires an acid catalyst, such as hydrochloric acid or sulfuric acid, and is conducted under reflux conditions. The reaction can be summarized as follows:

4 chloroaniline+benzaldehyde2 Benzyl 4 chloroaniline+water\text{4 chloroaniline}+\text{benzaldehyde}\rightarrow \text{2 Benzyl 4 chloroaniline}+\text{water}

After the reaction, the product is isolated through filtration and purified via recrystallization.

Industrial Production: In industrial settings, continuous flow reactors may be employed to enhance efficiency and yield. Automated systems allow precise control over reaction parameters, leading to higher purity products.

2-Benzyl-4-chloroaniline finds utility in various fields:

  • Organic Synthesis: It serves as an intermediate in the preparation of more complex organic molecules.
  • Pharmaceutical Development: Its potential biological activities make it a candidate for drug development.
  • Dyes and Pigments: It is used in the production of specialty chemicals, including dyes and pigments.

Studies on 2-Benzyl-4-chloroaniline have focused on its interaction with biological molecules. The imine group can form covalent bonds with nucleophiles, potentially disrupting normal cellular functions. The chlorine substituent influences both reactivity and binding affinity to target molecules, which may be crucial in understanding its biological effects .

Several compounds share structural similarities with 2-Benzyl-4-chloroaniline. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
N-Benzylidene-3-chloroanilineChlorine at meta positionDifferent electronic properties affecting reactivity
N-Benzylidene-2-chloroanilineChlorine at ortho positionPotentially different biological activity
N-Benzylidene-4-methoxyanilineMethoxy group instead of chlorineAltered polarity and solubility
N-Benzylidene-4-methylanilineMethyl group instead of chlorineVariation in steric hindrance

The uniqueness of 2-Benzyl-4-chloroaniline arises from its para-substituted chlorine atom, which significantly influences its chemical reactivity and biological activity compared to its ortho- and meta-substituted analogs. This substitution pattern affects both electronic properties and interaction mechanisms with biological targets .

XLogP3

3.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

217.0658271 g/mol

Monoisotopic Mass

217.0658271 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-10

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